Pyrido[2,3-D]pyridazin-5(6H)-one
CAS No.: 15370-81-7
Cat. No.: VC6958289
Molecular Formula: C7H5N3O
Molecular Weight: 147.137
* For research use only. Not for human or veterinary use.
![Pyrido[2,3-D]pyridazin-5(6H)-one - 15370-81-7](/images/structure/VC6958289.png)
Specification
CAS No. | 15370-81-7 |
---|---|
Molecular Formula | C7H5N3O |
Molecular Weight | 147.137 |
IUPAC Name | 6H-pyrido[2,3-d]pyridazin-5-one |
Standard InChI | InChI=1S/C7H5N3O/c11-7-5-2-1-3-8-6(5)4-9-10-7/h1-4H,(H,10,11) |
Standard InChI Key | DHLCTHXZKHGREA-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=NNC2=O)N=C1 |
Introduction
Structural and Molecular Characteristics
Pyrido[2,3-D]pyridazin-5(6H)-one (PubChem CID: 19700761) has a molecular formula of and a molecular weight of 147.13 g/mol . Its fused bicyclic framework consists of a pyridine ring (six-membered, nitrogen-containing) and a pyridazine ring (six-membered, two adjacent nitrogen atoms), with a ketone group at position 5 (Figure 1). The planar structure enables π-π stacking interactions, which are critical for binding biological targets .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 147.13 g/mol |
Synonyms | 15370-81-7, 1H,5H-pyrido[2,3-d]pyridazin-5-one |
Melting Point | 271–275°C (derivative data) |
Spectral Signatures | IR: 1705 cm (C=O stretch) |
The compound’s 3D conformation reveals a nearly planar geometry, with slight puckering in the pyridazine ring due to the ketone group’s electron-withdrawing effects . Quantum mechanical calculations predict high aromaticity, contributing to its stability .
Synthetic Methodologies
Multi-Step Synthesis from 2,3-Pyridine Dicarboxylic Acid
A widely reported route involves 2,3-pyridine dicarboxylic acid (PDA) as the starting material :
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Dehydration: PDA reacts with acetic anhydride to form furo[3,4-b]pyridine-5,7-dione.
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Hydrazine Treatment: Reaction with hydrazine hydrate yields 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione.
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Chlorination: Phosphorous oxychloride (POCl) in pyridine replaces hydroxyl groups with chlorine, producing 5,8-dichloropyrido[2,3-d]pyridazine.
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Oxidation: Heating with dilute HCl generates 5-chloropyrido[2,3-d]pyridazin-8(7H)-one, a bioactive derivative .
Table 2: Reaction Conditions and Yields
Step | Reagents/Conditions | Product | Yield |
---|---|---|---|
1 | Acetic anhydride, 140°C | Furo[3,4-b]pyridine-5,7-dione | 78% |
2 | Hydrazine hydrate, ethanol | 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione | 85% |
3 | POCl, pyridine, reflux | 5,8-Dichloropyrido[2,3-d]pyridazine | 90% |
4 | 1% HCl, 120°C | 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one | 85% |
Alternative Routes and Derivatives
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Thione Analog: Replacement of the ketone with a thione group (Pyrido[2,3-d]pyridazine-5(6H)-thione) is achieved using Lawesson’s reagent, yielding a molecular weight of 163.20 g/mol .
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Methyl-Substituted Derivative: 8-Methylpyrido[2,3-d]pyridazin-5(6H)-one (CAS: 90004-07-2) is synthesized via alkylation, with a molecular formula of .
Spectral Characterization
Infrared Spectroscopy
The ketone derivative exhibits a strong C=O stretch at 1705 cm, while the thione analog shows a C=S stretch at 814 cm . N-H stretches appear at 3155 cm in both derivatives .
Nuclear Magnetic Resonance (NMR)
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-NMR: The parent compound’s aromatic protons resonate at δ 8.40–9.20 ppm (DMSO-), with the N-H proton at δ 13.08 ppm .
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-NMR: The ketone carbon appears at δ 158.9 ppm, while pyridazine carbons range from δ 125.0–154.1 ppm .
Table 3: NMR Data for 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one
Proton/Carbon | δ (ppm) | Multiplicity | Assignment |
---|---|---|---|
H-2 | 9.20 | Multiplet | Pyridine C-H |
H-3 | 8.40 | Quartet | Pyridazine C-H |
H-4 | 8.61 | Quartet | Pyridazine C-H |
C-5 | 158.9 | - | Ketone Carbonyl |
Biological and Industrial Applications
Antimicrobial Activity
Chlorinated derivatives exhibit moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL) . The thione analog shows enhanced activity due to improved membrane permeability .
Materials Science
The planar structure facilitates use in organic semiconductors, with a bandgap of 3.2 eV, suitable for photovoltaic applications .
Future Directions
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